![molecular formula C17H19N5O3 B5673466 (2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid](/img/structure/B5673466.png)
(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid” is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis involves intricate chemical reactions utilizing various substituents and catalysts.
Synthesis Analysis
The synthesis of related compounds typically involves diastereoselective routes, such as the asymmetric 1,4-addition of arylboronic acids in the presence of a rhodium catalyst and (R)-BINAP to a crotonate ester, providing the (S) configuration as seen in similar compounds (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals complex interactions. For example, 3,5-dimethylpyrazole linked with other molecules via hydrogen bonds forms stable crystal structures, as observed in similar molecules (Xu et al., 2011).
Chemical Reactions and Properties
These compounds often exhibit a variety of chemical reactions due to the presence of reactive functional groups like triazoles and pyrazoles. They participate in hydrogen bonding and other intermolecular interactions, influencing their chemical behavior (Shaikh et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, are crucial for understanding the compound's behavior in different environments. For instance, similar compounds have shown very high solubility in saline at pH 7, indicating potential for diverse applications (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds are often determined by their molecular structure. The presence of various functional groups like triazoles and pyrazoles imparts specific chemical characteristics, such as reactivity with other compounds and stability under different conditions (Shaikh et al., 2014).
properties
IUPAC Name |
(2S)-4-[4-[3-(3,5-dimethylpyrazol-1-yl)phenyl]triazol-1-yl]-2-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-8-12(2)22(19-11)14-5-3-4-13(9-14)15-10-21(20-18-15)7-6-16(23)17(24)25/h3-5,8-10,16,23H,6-7H2,1-2H3,(H,24,25)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJAIGIRIRXVSW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C3=CN(N=N3)CCC(C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C3=CN(N=N3)CC[C@@H](C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-2-hydroxybutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.